19-Hydroxycortisol

Übersicht

Beschreibung

19-Hydroxycortisol is a hydroxylated derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is part of the steroid family and plays a significant role in various physiological processes. It is primarily known for its involvement in the regulation of metabolism, immune response, and stress response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycortisol typically involves the chemical transformation of cortisol and cortisone. One common method includes the cyclization of 5α-bromo-6β-hydroxy derivatives under the action of lead tetraacetate and iodine, forming 6β,19-epoxides . Another approach involves the use of paraformaldehyde in an acidic medium to transform cortisol and cortisone into their respective 17α,20:20,21-bismethylenedioxy derivatives .

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and medicine.

Analyse Chemischer Reaktionen

Types of Reactions: 19-Hydroxycortisol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

19-Hydroxycortisol has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroid chemistry and metabolism.

Biology: Researchers study its role in cellular processes and its effects on gene expression.

Medicine: It serves as a biomarker for certain diseases, including adrenal disorders and hypertension

Industry: The compound is utilized in the development of diagnostic assays and therapeutic agents.

Wirkmechanismus

19-Hydroxycortisol exerts its effects by binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the trans

Biologische Aktivität

19-Hydroxycortisol (19-OH-Cortisol) is a steroid hormone derived from cortisol, playing a significant role in the regulation of various physiological processes. This article delves into its biological activity, synthesis, and clinical implications, supported by data tables and relevant case studies.

Synthesis and Regulation

This compound is synthesized primarily in the adrenal cortex through the hydroxylation of cortisol. The enzymatic conversion involves the action of 11β-hydroxysteroid dehydrogenase enzymes, particularly 11β-HSD1 and 11β-HSD2. The regulation of its synthesis is influenced by adrenocorticotropic hormone (ACTH), which stimulates cortisol production, thereby indirectly affecting levels of 19-OH-Cortisol.

Enzymatic Pathway

- Cortisol → This compound

- Enzymes involved:

- 11β-HSD1 : Converts cortisone to cortisol.

- 11β-HSD2 : Converts cortisol to cortisone.

Biological Activity

The biological activity of this compound is notably distinct from its parent compound, cortisol. While cortisol exhibits significant glucocorticoid activity, 19-OH-Cortisol has been shown to possess minimal biological activity on glucocorticoid and mineralocorticoid receptors.

Key Findings

- Receptor Activity : 19-OH-Cortisol does not exhibit significant binding affinity for either glucocorticoid or mineralocorticoid receptors, indicating negligible physiological effects in normal concentrations .

- Sodium Retention : Despite its low receptor activity, studies suggest that 19-OH-Cortisol may influence sodium retention indirectly, amplifying the effects of other hormones like aldosterone .

Clinical Implications

Research indicates that elevated levels of this compound can be associated with various adrenal disorders, particularly in conditions such as primary aldosteronism. Its measurement can aid in diagnosing and differentiating adrenal pathologies.

Case Studies

- Primary Aldosteronism : Elevated urinary excretion of 19-OH-Cortisol was observed in patients diagnosed with primary aldosteronism. This suggests a potential role in the pathophysiology of this condition .

- Hypertensive States : In animal models, administration of compounds related to 19-OH-Cortisol resulted in sodium retention and hypertension, mimicking mineralocorticoid excess despite lacking direct mineralocorticoid activity .

Comparative Data Table

| Compound | Biological Activity | Receptor Affinity | Clinical Relevance |

|---|---|---|---|

| Cortisol | High | Strong | Stress response, metabolism regulation |

| This compound | Low | None | Associated with adrenal disorders |

| Aldosterone | High | Strong | Sodium retention, blood pressure regulation |

Eigenschaften

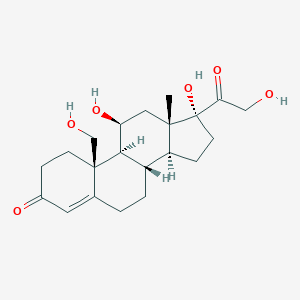

IUPAC Name |

(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-9-16(25)18-14(15(19)5-7-21(19,27)17(26)10-22)3-2-12-8-13(24)4-6-20(12,18)11-23/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZCTNCIDPUEE-UKSDXMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@]34CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.